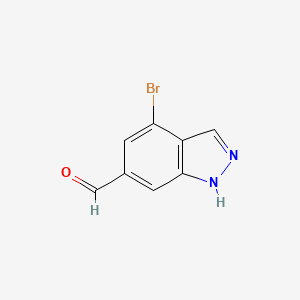
4-bromo-1H-indazole-6-carbaldehyde
Übersicht
Beschreibung
4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for 4-bromo-1H-indazole involves the use of 1-bromo-3-fluorobenzene as a raw material to first prepare 2-bromo-6-fluorobenzaldehyde, which is then cyclized to produce 4-bromo-1H-indazole .Molecular Structure Analysis
The empirical formula of 4-bromo-1H-indazole is C8H5BrN2O and it has a molecular weight of 225.04 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The empirical formula of 4-bromo-1H-indazole is C8H5BrN2O and it has a molecular weight of 225.04 .Wissenschaftliche Forschungsanwendungen
Homocysteine Detection Probe Development
A fluorescence probe, designed for highly selective and sensitive homocysteine detection, showcases the potential of derivatives of bromoindazoles in biomedical applications. This probe, synthesized through Suzuki coupling, exhibits intramolecular charge transfer and aggregation-induced emission enhancement, enabling it to detect homocysteine with a low detection limit and high selectivity, even in the presence of other amino acids. Its cell permeability further allows for the study of homocysteine's effects in biological systems, demonstrating the compound's utility in creating sensitive diagnostic tools (Chu et al., 2019).
Marine Natural Product Synthesis
Research into bromoindoles from marine sources, such as the sponge Pseudosuberites hyalinus, has led to the isolation and structural elucidation of several 6-bromoindoles. These compounds, including known 6-bromoindole-3-carbaldehydes, have been synthesized and offer insights into the biodiversity of marine organisms and their chemical ecology. Such studies underline the importance of bromoindazoles in exploring natural product chemistry and potential pharmacophores (Rasmussen et al., 1993).
Organic Synthesis Methodology
The utility of bromoindazoles in organic synthesis is further highlighted by a copper-catalyzed, one-pot, three-component synthesis approach. This method facilitates the formation of C-N and N-N bonds, broadening the scope of substrates and functional groups that can be introduced into the indazole scaffold. Such methodologies are pivotal for the rapid synthesis of indazoles, showcasing the role of bromoindazoles in facilitating efficient synthetic routes (Kumar et al., 2011).
Catalysis and Material Science
In catalysis and material science, bromoindazoles serve as key intermediates. For instance, palladium-catalyzed synthesis methods utilizing bromoindazoles enable the formation of 1-aryl-1H-indazoles. These processes underscore the versatility of bromoindazoles in constructing complex molecular architectures, which are essential in the development of new materials and catalysts (Cho et al., 2004).
Wirkmechanismus
Target of Action
Indazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that indazole derivatives can inhibit the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways .
Result of Action
Indazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-1H-indazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOHIBTEKOLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)

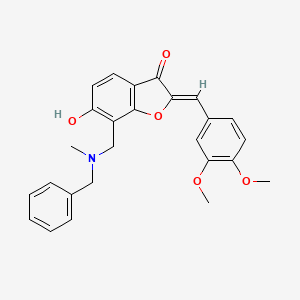
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

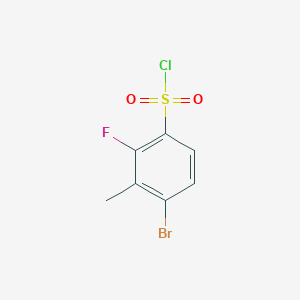
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)
![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
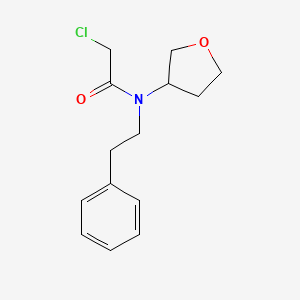
![1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2838872.png)
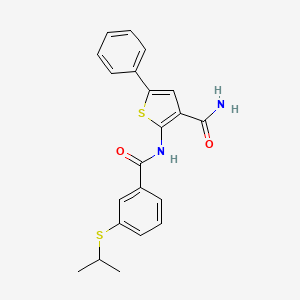

![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)
![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)
